molecular formula C32H21O4P B3246126 R-VANOL hydrogenphosphate CAS No. 175223-61-7

R-VANOL hydrogenphosphate

Cat. No.: B3246126
CAS No.: 175223-61-7
M. Wt: 500.5 g/mol
InChI Key: MJERWFPNPBWGNM-UHFFFAOYSA-N
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Description

R-VANOL hydrogenphosphate, with the chemical formula C32H21O4P, is a chiral phosphoric acid derivative. It is a structurally distinct compound known for its vaulted biaryl ligand structure, which provides a unique chiral environment. This compound has gained significant attention in the field of asymmetric catalysis due to its ability to induce high levels of enantioselectivity in various chemical reactions .

Mechanism of Action

Target of Action

R-VANOL hydrogenphosphate is a structurally distinct chiral Brønsted acid . It primarily targets meso-aziridines, Boc-activated aryl imines, and aldehydes with amino benzenesulfonamides . These targets play a crucial role in various biochemical reactions, where this compound acts as a catalyst.

Mode of Action

This compound interacts with its targets by acting as a catalyst in several reactions. It is involved in the desymmetrization of meso-aziridines, asymmetric aza-Darzens aziridine synthesis, enantioselective ring-opening of mono-and bicyclic N-acyl meso aziridines, and condensation of aldehydes with amino benzenesulfonamides . The compound’s interaction with these targets results in changes that facilitate the progression of these reactions.

Biochemical Pathways

It is known to be involved in several asymmetric reactions, indicating its role in the modification of biochemical pathways related to these reactions .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the facilitation of various reactions. It aids in the desymmetrization of meso-aziridines, asymmetric aza-Darzens aziridine synthesis, enantioselective ring-opening of mono-and bicyclic N-acyl meso aziridines, and condensation of aldehydes with amino benzenesulfonamides . These reactions are crucial in various biochemical processes, and the compound’s role as a catalyst can significantly influence their outcomes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of R-VANOL hydrogenphosphate typically involves the reaction of R-VANOL with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out at temperatures ranging from 0 to 25°C. The resulting product is then hydrolyzed with water to yield this compound .

Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar reaction conditions but is optimized for higher yields and scalability. The process involves the use of commercially available starting materials and is designed to be reproducible on a gram-scale .

Chemical Reactions Analysis

Types of Reactions: R-VANOL hydrogenphosphate undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions are typically chiral compounds with high enantiomeric purity. These products are valuable in the synthesis of pharmaceuticals and fine chemicals .

Scientific Research Applications

R-VANOL hydrogenphosphate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    VAPOL hydrogenphosphate: Another vaulted biaryl ligand with similar chiral properties.

    BINOL hydrogenphosphate: A widely used chiral phosphoric acid catalyst with a different structural framework.

    iso-VAPOL hydrogenphosphate: An isomer of VAPOL with a chiral pocket similar to VANOL.

Uniqueness: R-VANOL hydrogenphosphate is unique due to its specific vaulted structure, which provides a deeper chiral pocket compared to other similar compounds. This structural feature allows it to induce higher levels of enantioselectivity in certain reactions, making it a valuable catalyst in asymmetric synthesis .

Properties

IUPAC Name

13-hydroxy-3,23-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.05,10.016,21]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H21O4P/c33-37(34)35-31-25-17-9-7-15-23(25)19-27(21-11-3-1-4-12-21)29(31)30-28(22-13-5-2-6-14-22)20-24-16-8-10-18-26(24)32(30)36-37/h1-20H,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJERWFPNPBWGNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=C2C5=C(C6=CC=CC=C6C=C5C7=CC=CC=C7)OP(=O)(O4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H21O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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